molecular formula C22H18N4O3S B3507034 3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole

3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole

Cat. No.: B3507034
M. Wt: 418.5 g/mol
InChI Key: WMFDORZAJHGLBJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a heterocyclic core with nitrogen atoms at positions 1, 2, and 3. Its structure includes:

  • Position 3: A 4-nitrophenylmethylsulfanyl group (–S–CH₂–C₆H₄–NO₂), introducing electron-withdrawing nitro functionality.
  • Position 4: A phenyl group (–C₆H₅), common in bioactive triazoles for steric stabilization .
  • Thiolation of triazole precursors with alkyl/aryl halides (e.g., 4-nitrobenzyl bromide).
  • Schiff base condensations for arylidene modifications .

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c27-26(28)19-13-11-17(12-14-19)16-30-22-24-23-21(15-29-20-9-5-2-6-10-20)25(22)18-7-3-1-4-8-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFDORZAJHGLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Substitution Reactions: The introduction of the phenyl, phenoxymethyl, and nitrophenylmethylsulfanyl groups can be achieved through nucleophilic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, antifungal, and anticancer properties.

Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Position 3 Position 5 Position 4 Melting Point Biological Activity References
Target 4-Nitrophenylmethylsulfanyl Phenoxymethyl Phenyl N/A Hypothesized: Anticancer, enzyme inhibition*
8a (Ev. 2) 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl 1H-Indol-2-yl Phenyl 280°C Not reported
9 (Ev. 9) Hydrazono-ethylthio 4-Nitrophenyl p-Tolyl 188–189°C α-Amylase/α-glucosidase inhibition
Ev. 6 Adamantan-1-yl 4-Nitrophenylmethylsulfanyl Methyl N/A Not reported
Ev. 18 (4-Fluorophenyl)methylsulfanyl 4-Chlorophenyl N/A Not reported
5a (Ev. 17) All-1-ylsulfanyl (1-All-1-yl)-indol-2-yl Phenyl N/A Not reported

*Note: Biological activity for the target compound is inferred from structural analogs (e.g., reports anticancer activity for triazoles with methylsulfanyl groups ).

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The nitro group in the target compound likely enhances electrophilicity and hydrogen-bonding capacity compared to electron-donating groups (e.g., methoxy in ).
  • Chloro substituents () may improve metabolic stability but reduce solubility .

Steric Effects: Bulky substituents like adamantane () or tetra-O-acetyl glucopyranosyl () may hinder target engagement but improve selectivity .

Biological Activity

3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole is a triazole derivative that has garnered interest for its potential biological activities, particularly in the fields of antibacterial and antifungal research. The compound's structure includes a nitrophenyl group and a phenoxymethyl moiety, which may contribute to its biological efficacy.

  • Molecular Formula : C22H18N4O3S
  • Molecular Weight : 418.5 g/mol
  • IUPAC Name : this compound
  • CAS Number : S3795232

Antibacterial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance:

  • In vitro studies have demonstrated that triazole compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group in this compound suggests enhanced activity against resistant strains due to its structural characteristics .
  • Minimum Inhibitory Concentration (MIC) values for similar triazole derivatives have been reported as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial potential .

Antifungal Activity

Triazoles are also recognized for their antifungal properties:

  • Compounds with similar structures have shown effectiveness against various fungal pathogens. The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural components:

  • Substituents on the triazole ring : The introduction of electron-withdrawing groups such as nitro groups has been associated with increased antibacterial potency. For example, compounds with a nitro substituent at the para position on the phenyl ring demonstrated pronounced activity against Pseudomonas aeruginosa compared to those without such modifications .
Compound StructureAntibacterial Activity (MIC)Notable Features
3-Nitrotriazole0.25 µg/mL (against MRSA)Strong Gram-positive activity
5-AryltriazolesVaries (0.25 - 32 µg/mL)Broad spectrum including Gram-negative bacteria

Case Studies

  • Study on Antimycobacterial Activity : In a comparative study, a derivative of 1,2,4-triazole was evaluated against Mycobacterium tuberculosis strains. The compound exhibited MIC values ranging from 4–32 μg/mL, demonstrating its potential as an antituberculosis agent .
  • DNA-Gyrase Inhibition : A molecular docking study indicated that triazoles could act as bioisosteres to carboxylic acids, enhancing binding interactions with DNA-gyrase cleavage complexes. This mechanism underlies their antibacterial action and supports further exploration of their therapeutic applications .

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1Ethanol, reflux70–85
2K2_2CO3_3, DMF65–80

Basic Question: How is the structure of this compound confirmed experimentally?

Methodological Answer :
Structural confirmation requires a combination of techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., C=S at 650–750 cm1^{-1}, NO2_2 at 1520 cm1^{-1}) .
  • NMR Spectroscopy : 1^1H NMR reveals proton environments (e.g., phenoxymethyl protons at δ 4.5–5.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding reactivity .
  • Elemental Analysis : Validates purity (C, H, N within ±0.3% of theoretical values) .

Advanced Question: How does the substitution pattern on the triazole ring influence antimicrobial activity?

Methodological Answer :
Structure–activity relationship (SAR) studies reveal:

  • Alkyl Chain Length : Longer chains (e.g., decylthio) enhance lipophilicity and membrane penetration, increasing antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
  • Electron-Withdrawing Groups : Nitro or halogens (e.g., 4-nitrophenyl) improve target binding via dipole interactions .

Q. Table 1: Substituent Effects on Activity

Substituent at Position 3Antimicrobial Activity (MIC, µg/mL)Antifungal Activity (MIC, µg/mL)
Decylthio8 (S. aureus)16 (C. albicans)
Methylthio3264
4-Nitrophenylmethylsulfanyl1632
Data from .

Advanced Question: How can molecular docking elucidate interactions with biological targets like histidine kinase?

Q. Methodological Answer :

Target Preparation : Retrieve histidine kinase (EC 2.7.13.3) structure from PDB; optimize protonation states.

Ligand Preparation : Generate 3D conformers of the triazole derivative using software like Open Babel.

Docking Simulation : Use AutoDock Vina to assess binding affinity. Focus on residues involved in π–π stacking (e.g., Phe256) and hydrogen bonding (e.g., Asp108) .

Validation : Compare docking scores with experimental MIC values to correlate binding energy and activity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer :
Contradictions may arise from:

  • Purity Variations : Ensure compounds are ≥95% pure (HPLC-validated) to exclude impurity-driven artifacts .
  • Assay Conditions : Standardize protocols (e.g., broth microdilution for MICs, 18–24 hr incubation for fungi) .
  • Strain Variability : Use reference strains (e.g., ATCC 25923 for S. aureus) and include positive controls (e.g., fluconazole for fungi) .

Advanced Question: What role does X-ray crystallography play in structural analysis?

Methodological Answer :
X-ray crystallography:

  • Confirms Stereochemistry : Identifies syn/anti conformations of sulfanyl groups .
  • Reveals Packing Interactions : Nitro groups often form intermolecular hydrogen bonds, influencing solubility .
  • Guides Derivative Design : Substituent orientation data (e.g., dihedral angles) inform modifications to enhance target binding .

Advanced Question: How can pharmacokinetic properties be optimized through structural modifications?

Q. Methodological Answer :

  • Solubility : Introduce polar groups (e.g., –OH, –COOH) at position 5 without compromising activity .
  • Metabolic Stability : Replace labile esters with ethers or amides in the phenoxymethyl group .
  • Bioavailability : Use prodrug strategies (e.g., acetyl-protected thiols) to enhance absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole

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